6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one
Overview
Description
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is a heterocyclic organic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one can be represented by the canonical SMILES stringC1C2=NC=C (C=C2NC1=O)Cl
. The InChI code for this compound is 1S/C7H5ClN2O/c8-4-1-6-5 (9-3-4)2-7 (11)10-6/h1-3,10-11H
. Physical And Chemical Properties Analysis
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one is a solid substance at room temperature . It has a molecular weight of 168.58 and its molecular formula is C7H5ClN2O .Scientific Research Applications
Efficient Synthesis of Substituted Derivatives
- Synthesis of 4-O- and C-substituted-7-azaindoles : Utilizes 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one derivatives for nucleophilic displacement reactions to synthesize 4-substituted 7-azaindole derivatives, which are significant in medicinal chemistry (Figueroa‐Pérez et al., 2006).
Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines
- Preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes : This research focuses on synthesizing novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolo[3,4-b]pyridine-6-ones. These compounds have potential applications in medicinal and pharmaceutical chemistry (Quiroga et al., 2010).
Novel Scaffold for Kinase Research
- Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one : This study presents the synthesis of this compound and its derivatives, emphasizing their application as novel scaffolds in kinase research, an important area in drug discovery (Cheung et al., 2001).
Photocycloaddition in Organic Chemistry
- Intramolecular [2+2]-Photocycloaddition : The study discusses the synthesis of dihydropyrrol-2-ones and dihydro-1H-pyridin-2-ones, and their use in intramolecular photocycloaddition, a process relevant in the synthesis of complex organic compounds (Albrecht et al., 2008).
Antimicrobial Activities and DNA Interaction
- Investigation of Antimicrobial Activities : The research investigates the antimicrobial activities of derivatives of 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one, their DNA interaction, and structural properties. This has implications for pharmaceutical applications, particularly in developing new antibiotics (Evecen et al., 2017).
Applications in Organic Electronics
- Synthesis of Tetraaryl-1,4-Dihydropyrrolo[3,2-b]pyrroles : Focuses on the synthesis of these compounds for use in organic electronic devices. The study also explores their optoelectronic properties, indicating their potential in the field of materials science (Martins et al., 2018).
Safety And Hazards
The safety information for 6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOHTVGXLOSROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440656 | |
Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one | |
CAS RN |
136888-12-5 | |
Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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